molecular formula C6H5Br2NO2S B1296454 2,5-Dibromobenzenesulfonamide CAS No. 7467-11-0

2,5-Dibromobenzenesulfonamide

Cat. No.: B1296454
CAS No.: 7467-11-0
M. Wt: 314.98 g/mol
InChI Key: INERZUPHFUUUPD-UHFFFAOYSA-N
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Description

2,5-Dibromobenzenesulfonamide is an organic compound with the molecular formula C6H5Br2NO2S. It is a derivative of benzenesulfonamide, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzenesulfonamide can be synthesized through the bromination of benzenesulfonamide. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2nd and 5th positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, concentration of reactants, and reaction time to achieve efficient bromination .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dibromobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dibromobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

  • 2-Bromobenzenesulfonamide
  • 3-Bromobenzenesulfonamide
  • 2,5-Difluorobenzenesulfonamide
  • 2,5-Dibromobenzenesulfonyl chloride

Comparison: 2,5-Dibromobenzenesulfonamide is unique due to the presence of two bromine atoms at specific positions, which can significantly influence its reactivity and interactions compared to other similar compounds. For example, 2-bromobenzenesulfonamide has only one bromine atom, leading to different chemical properties and reactivity .

Properties

IUPAC Name

2,5-dibromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERZUPHFUUUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322184
Record name 2,5-dibromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7467-11-0
Record name 7467-11-0
Source DTP/NCI
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Record name 2,5-dibromobenzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID10322184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7467-11-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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